N-(3-methoxypropyl)-3-methylbenzamide
Description
N-(3-Methoxypropyl)-3-methylbenzamide is a benzamide derivative featuring a 3-methyl substituent on the aromatic ring and a 3-methoxypropyl group attached to the amide nitrogen. The methoxypropyl group contributes to electronic and steric effects, which may influence solubility, coordination chemistry, and utility in catalysis or pharmaceutical applications .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-3-methylbenzamide |
InChI |
InChI=1S/C12H17NO2/c1-10-5-3-6-11(9-10)12(14)13-7-4-8-15-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,13,14) |
InChI Key |
OJLWTRRHPAVGCS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCCCOC |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCOC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(3-methoxypropyl)-3-methylbenzamide with key analogs:
Key Differences and Implications
Substituent Effects on Reactivity
- Methoxypropyl vs. Hydroxyalkyl Groups : The methoxy group in this compound is electron-donating, enhancing the electron density of the benzamide ring compared to hydroxyl-containing analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide). This difference may alter its behavior in electrophilic substitution reactions or metal coordination .
- Coordination Chemistry : Hydroxyl groups in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enable N,O-bidentate coordination to metals, facilitating C–H bond activation. The methoxypropyl group in the target compound may lack strong Lewis basicity, reducing its efficacy as a directing group .
This property could favor applications in hydrophobic reaction environments or drug delivery systems .
Synthetic Accessibility
Pharmaceutical Relevance
- Compounds like 3-(benzyloxy)-N-(3-hydroxypropyl)benzamide () are explored as intermediates in drug synthesis. The methoxypropyl variant’s stability and solubility profile may position it as a candidate for similar applications .
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